molecular formula C10H13F3N2 B6301150 N-tert-butyl-5-(trifluoromethyl)pyridin-3-amine CAS No. 2173992-34-0

N-tert-butyl-5-(trifluoromethyl)pyridin-3-amine

Cat. No.: B6301150
CAS No.: 2173992-34-0
M. Wt: 218.22 g/mol
InChI Key: ZRLKSZQHYPJZBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-butyl-5-(trifluoromethyl)pyridin-3-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boron reagent with a halogenated pyridine derivative in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making this method suitable for the synthesis of various trifluoromethylated compounds.

Industrial Production Methods

Industrial production of N-tert-butyl-5-(trifluoromethyl)pyridin-3-amine may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-5-(trifluoromethyl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.

    Substitution: The trifluoromethyl group can be substituted with other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce compounds with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

N-tert-butyl-5-(trifluoromethyl)pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-tert-butyl-5-(trifluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications .

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-5-(trifluoromethyl)piperazine-1-carboxylate
  • N-tert-butyl-5-(trifluoromethyl)pyrazole-3-carboxamide

Uniqueness

N-tert-butyl-5-(trifluoromethyl)pyridin-3-amine is unique due to its specific structural features, such as the presence of both a tert-butyl group and a trifluoromethyl group on the pyridine ring.

Properties

IUPAC Name

N-tert-butyl-5-(trifluoromethyl)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N2/c1-9(2,3)15-8-4-7(5-14-6-8)10(11,12)13/h4-6,15H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLKSZQHYPJZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=CN=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.